2,5-Dibromo-4-ethoxypyridine
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Overview
Description
2,5-Dibromo-4-ethoxypyridine is a chemical compound with the molecular formula C7H7Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2nd and 5th positions and an ethoxy group at the 4th position on the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-4-ethoxypyridine can be achieved through various methods. One common approach involves the bromination of 4-ethoxypyridine using bromine in the presence of a suitable solvent. The reaction typically requires controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve scalable processes such as the use of continuous flow reactors. These methods allow for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-ethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms with other groups.
Oxidation: Oxidizing agents like potassium permanganate can be employed to oxidize the pyridine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2,5-dimethoxy-4-ethoxypyridine .
Scientific Research Applications
2,5-Dibromo-4-ethoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-ethoxypyridine involves its interaction with specific molecular targets. The bromine atoms and the ethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and other proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromopyridine: Similar in structure but lacks the ethoxy group.
4-Ethoxypyridine: Lacks the bromine atoms at the 2nd and 5th positions.
2,5-Dibromo-3-ethoxypyridine: Similar but with the ethoxy group at the 3rd position instead of the 4th.
Uniqueness
2,5-Dibromo-4-ethoxypyridine is unique due to the specific positioning of the bromine atoms and the ethoxy group, which confer distinct chemical properties and reactivity. This unique structure makes it valuable in various chemical syntheses and applications .
Properties
IUPAC Name |
2,5-dibromo-4-ethoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-2-11-6-3-7(9)10-4-5(6)8/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKMJPOILVNCKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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